N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is a benzimidazole-derived compound featuring a benzodiazole (benzimidazole) core linked to a phenyl group via a C2-position. This phenyl group is further connected to a 4-phenoxybenzamide moiety through an amide bond. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(18-14-16-20(17-15-18)31-19-8-2-1-3-9-19)29-22-11-5-4-10-21(22)25-27-23-12-6-7-13-24(23)28-25/h1-17H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIXVGCLLSGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The target compound is compared to structurally related derivatives (Table 1):
Key Observations :
- Analog 1 (benzothiazole derivative) exhibits higher lipophilicity (LogP = 6.1) due to the sulfur atom and butoxy group, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
- Analog 3 (piperidinyl ethoxy group) shows reduced LogP (~3.9), suggesting improved solubility but weaker hydrophobic interactions in target binding .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse sources.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a phenoxybenzamide structure. Its molecular formula is , and it has a molecular weight of 304.34 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the benzodiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have been studied for their effectiveness against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
In a study evaluating various benzodiazole derivatives, this compound displayed notable antibacterial activity against several strains of gram-positive bacteria. This activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
Anticancer Activity
The anticancer potential of this compound has also been explored. Benzodiazole derivatives are known for their cytotoxic effects on cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
A detailed investigation into the mechanism of action revealed that this compound operates through the inhibition of specific kinases involved in cancer cell proliferation. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was confirmed through Western blot analysis and flow cytometry techniques.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds highlights the importance of the benzodiazole and phenoxy groups in enhancing biological efficacy.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| N-(1H-benzimidazol-5-yl)-2-[4-(dimethylamino)-phenoxy]butyramide | Low | Moderate |
| 5-Amino-N-(1H-benzimidazol-2-yl)-4-methoxybenzamide | High | Low |
Q & A
Q. Critical Variables Affecting Yield :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Higher solubility of intermediates |
| Catalyst | Pd(PPh₃)₄ for coupling | Reduces side reactions |
| Temperature | 80–100°C (reflux) | Accelerates cyclization |
| Reaction Time | 4–6 hours | Prevents decomposition |
Yields typically range from 60–85%, with purity confirmed via HPLC and elemental analysis .
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Basic Research Focus
A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 7.0–8.5 ppm) and amide bonds (δ 10–12 ppm) .
- IR Spectroscopy : Identify benzimidazole N-H stretches (~3400 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .
- X-ray Crystallography : Resolve molecular geometry using SHELX software for refinement. SHELXL is preferred for high-resolution data to minimize R-factor discrepancies .
Q. SAR Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 4-Trifluoromethylphenyl | ↑ Anticancer potency (IC₅₀: 2.1 µM) | |
| Phenoxy → Benzyloxy | ↓ Solubility, ↑ LogP |
What computational tools are effective for analyzing electronic properties relevant to reactivity?
Q. Advanced Research Focus
- Mulliken Charges (Gaussian09) : Predict nucleophilic/electrophilic sites. The benzimidazole nitrogen shows high electron density (−0.45 e) .
- HOMO-LUMO Gaps : A gap < 4 eV indicates potential redox activity, useful for designing prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
